4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide
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Overview
Description
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide is a compound that features a pyrrolidine ring, a chlorophenyl group, and a hydroxybutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with pyrrolidine and subsequent reduction to form the intermediate. This intermediate is then reacted with a suitable hydroxybutanamide precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-ylmethyl)butanamide.
Reduction: Formation of 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanol.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanol
- 4-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-ylmethyl)butanamide
- 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanoic acid
Uniqueness
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
124500-18-1 |
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Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-5-3-11(4-6-13)14(19)9-12(15(17)20)10-18-7-1-2-8-18/h3-6,12,14,19H,1-2,7-10H2,(H2,17,20) |
InChI Key |
ZLLBBRDYTZVAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)N |
Origin of Product |
United States |
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